9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
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Overview
Description
9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique bicyclic structure combined with a fluorenylmethyl group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Diazabicyclo[3.3.1]nonane Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and diesters under acidic or basic conditions.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced via a nucleophilic substitution reaction, where a fluorenylmethyl halide reacts with the diazabicyclo[3.3.1]nonane core.
Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the diazabicyclo[3.3.1]nonane core, potentially reducing imine groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Reduced diazabicyclo[3.3.1]nonane derivatives.
Substitution: Various substituted fluorenylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride exerts its effects depends on its specific application. Generally, its action involves:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: The free base form without the hydrochloride salt.
3,7-Diazabicyclo[3.3.1]nonane Derivatives: Compounds with variations in the substituents on the diazabicyclo[3.3.1]nonane core.
Fluorenylmethyl Derivatives: Compounds with different functional groups attached to the fluorenylmethyl moiety.
Uniqueness
The uniqueness of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual bicyclic and fluorenylmethyl structure makes it distinct from other compounds with only one of these features.
This comprehensive overview highlights the significance of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[331]nonane-3-carboxylate;hydrochloride in various scientific and industrial contexts
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c25-22(24-12-15-9-16(13-24)11-23-10-15)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,15-16,21,23H,9-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIAYHSDCURJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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